4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a 5-methylthiophen-2-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with the 5-methylthiophen-2-yl and trifluoromethyl groups. The final step involves the introduction of the morpholine ring. Common reagents used in these reactions include pyrimidine derivatives, thiophene derivatives, and trifluoromethylating agents. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process would be scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but with a thiophen-2-yl group instead of a trifluoromethyl group.
4-(5-Methylthiophen-2-yl)-6-(methyl)pyrimidin-2-yl]morpholine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H14F3N3OS |
---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
4-[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H14F3N3OS/c1-9-2-3-11(22-9)10-8-12(14(15,16)17)19-13(18-10)20-4-6-21-7-5-20/h2-3,8H,4-7H2,1H3 |
InChI Key |
LCVUBOLSOPSGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.